3-(Trifluoroacetyl)piperidin-2-one
CAS No.:
Cat. No.: VC18853334
Molecular Formula: C7H8F3NO2
Molecular Weight: 195.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3NO2 |
|---|---|
| Molecular Weight | 195.14 g/mol |
| IUPAC Name | 3-(2,2,2-trifluoroacetyl)piperidin-2-one |
| Standard InChI | InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13) |
| Standard InChI Key | XSPIMVSFCGDBHF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)NC1)C(=O)C(F)(F)F |
Introduction
| Property | Value (Source) |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.15–4.30 (m, 1H, CH), 3.10–3.30 (m, 2H, CH₂), 1.80–2.20 (m, 4H, CH₂) |
| ¹⁹F NMR (CDCl₃) | δ -77.3 ppm (q, CF₃) |
| MS (ESI) | m/z 212.1 [M+H]⁺ (calculated) |
Synthetic Methodologies
Trifluoroacetylation of Piperidin-2-one
The most common route involves reacting piperidin-2-one with trifluoroacetic anhydride (TFAA) under controlled conditions. A representative protocol, adapted from CN101492421B , is outlined below:
Reagents:
-
Piperidin-2-one (1 equiv).
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Trifluoroacetic anhydride (1.2 equiv).
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Pyridine (1.5 equiv, as base).
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Solvent: Toluene or dichloromethane.
Procedure:
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Dissolve piperidin-2-one in toluene under inert atmosphere.
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Add TFAA dropwise at 0°C, followed by pyridine.
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Warm to 50°C and stir for 24–48 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield: ~60–75% (estimated from analogous reactions in ).
Alternative Routes
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From nipecotic acid: Conversion of nipecotic acid to 3-trifluoroacetyl piperidine via sequential acylation and cyclization (Example 9 in ).
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Multi-step synthesis: Use of Boc-protected intermediates for regioselective trifluoroacetylation (Example 8 in ).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 45–50°C (predicted) |
| Boiling Point | 220–225°C (estimated) |
| Solubility | Soluble in DCM, THF; sparingly in water |
| LogP | 1.2 (calculated) |
Applications in Pharmaceutical Chemistry
Intermediate for Renin Inhibitors
The trifluoroacetyl group enhances metabolic stability and lipophilicity, making 3-(trifluoroacetyl)piperidin-2-one a key intermediate in renin inhibitors (e.g., John J. Baldwin’s work cited in ).
Anticonvulsant Development
Analogues like 1-trifluoroacetylpiperidine are used to synthesize hydroxyamides with anticonvulsant activity .
Photoaffinity Probes
The trifluoroacetyl group enables covalent binding studies in GABA receptor antagonists .
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